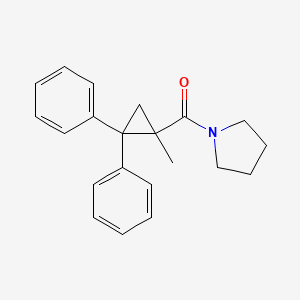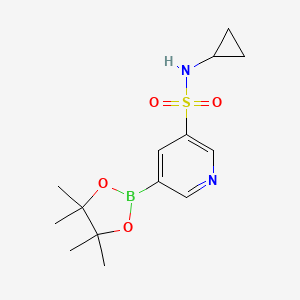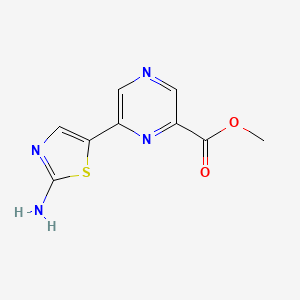
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. The presence of these rings makes it an interesting compound in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyrazine ring is often found in compounds with antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-aminothiazole with a pyrazine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrazine rings .
Aplicaciones Científicas De Investigación
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The pyrazine ring can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
Pyrazine-2-carboxylate: Often used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Methyl 6-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to the combination of the thiazole and pyrazine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C9H8N4O2S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
methyl 6-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8N4O2S/c1-15-8(14)6-3-11-2-5(13-6)7-4-12-9(10)16-7/h2-4H,1H3,(H2,10,12) |
Clave InChI |
FQUKFTCQOOUAEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CN=C1)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)


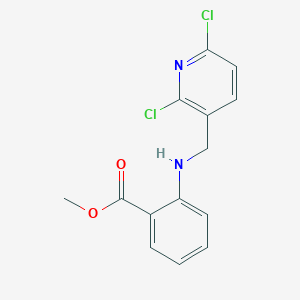

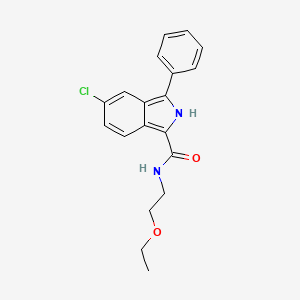
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
